molecular formula C8H15NO6 B13854885 D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-

Cat. No.: B13854885
M. Wt: 224.23 g/mol
InChI Key: OVRNDRQMDRJTHS-UQQFJJNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is a derivative of D-mannose, a simple sugar that is naturally found in many fruits and vegetables

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- typically involves the acetylation of D-mannose followed by the introduction of an amino group. The reaction conditions may include the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The acetyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and interactions.

    Medicine: Investigated for potential therapeutic effects, such as in the treatment of urinary tract infections.

    Industry: Utilized in the production of various biochemical products.

Mechanism of Action

The mechanism by which D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • D-Glucose, 2-(acetyl-d3-amino)-2-deoxy-
  • D-Galactose, 2-(acetyl-d3-amino)-2-deoxy-
  • D-Glucosamine, 2-(acetyl-d3-amino)-2-deoxy-

Uniqueness

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1/i1D3

InChI Key

OVRNDRQMDRJTHS-UQQFJJNZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.